molecular formula C9H15N3O B1461347 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine CAS No. 1153835-34-7

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Cat. No. B1461347
CAS RN: 1153835-34-7
M. Wt: 181.23 g/mol
InChI Key: IHIDOZUVHPHRDK-UHFFFAOYSA-N
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Description

“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine” is a compound with the CAS Number: 1153835-34-7 . It has a molecular weight of 181.24 . The IUPAC name of this compound is 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentylamine .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, has been widely studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles have been extensively studied . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its InChI Code is 1S/C9H15N3O/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9/h2-6,10H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine and related structures have been synthesized and characterized in various studies. For instance, Paepke et al. (2009) explored the synthesis of thiazoles using 1,3,4-oxadiazoles, providing insight into the structural aspects of these compounds (Paepke et al., 2009). Sharma et al. (2014) synthesized novel carbazole derivatives, including 1,3,4-oxadiazol-2-amine derivatives, and characterized them using various spectroscopic methods (Sharma, Kumar, & Pathak, 2014).

Biological Applications

  • Several studies have investigated the biological applications of compounds related to this compound. Verma et al. (2022) focused on the synthesis of carbazole conjugates, including 1,3,4-oxadiazol-2-amines, for potential biological applications (Verma, Awasthi, & Jain, 2022). Elnagdi et al. (1988) discussed the reactivity of similar compounds towards electrophilic reagents, suggesting potential for diverse biological applications (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Chemical Reactions and Transformations

  • The compound and its derivatives have been used in various chemical reactions and transformations. Liszkiewicz et al. (2003) explored the synthesis of oxadiazole derivatives, demonstrating their potential in chemical transformations (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003). Rozhkov et al. (2004) synthesized 1,2,5-oxadiazoles and studied their Dimroth rearrangement, showing the versatility of these compounds in synthetic chemistry (Rozhkov, Batog, Shevtsova, & Struchkova, 2004).

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDOZUVHPHRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2(CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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